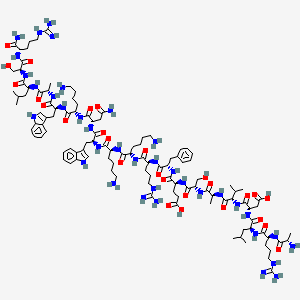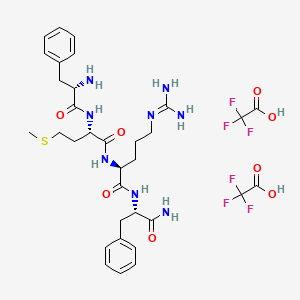
151705-84-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 151705-84-9 is known as LCMV gp33-41. This compound is a carboxyl-extended 11-amino-acid-long peptide derived from the lymphocytic choriomeningitis virus glycoprotein gp 33 (residues 33 to 41). It is presented to cytotoxic T lymphocytes by major histocompatibility complex class I H-2Db molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
LCMV gp33-41 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds. The final product is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of LCMV gp33-41 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The process involves the same solid-phase peptide synthesis technique, followed by purification and quality control measures to ensure the purity and integrity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
LCMV gp33-41 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the sulfur-containing amino acid residues.
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are commonly used.
Cleavage: Trifluoroacetic acid is often employed to cleave the peptide from the resin.
Oxidation and Reduction: Reagents like hydrogen peroxide and dithiothreitol can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major product formed from these reactions is the LCMV gp33-41 peptide itself. Depending on the specific reactions and conditions, modified peptides with oxidized or reduced residues may also be produced .
Wissenschaftliche Forschungsanwendungen
LCMV gp33-41 has several scientific research applications:
Immunology: It is used to study the immune response, particularly the activation of cytotoxic T lymphocytes by major histocompatibility complex class I molecules.
Virology: Researchers use this peptide to investigate the mechanisms of viral infection and immune evasion by the lymphocytic choriomeningitis virus.
Vaccine Development: LCMV gp33-41 is explored as a potential component in vaccine formulations to elicit a targeted immune response.
Wirkmechanismus
LCMV gp33-41 exerts its effects by binding to major histocompatibility complex class I H-2Db molecules, which present the peptide to cytotoxic T lymphocytes. This interaction triggers the activation and proliferation of these immune cells, leading to the targeted destruction of infected cells. The molecular targets involved include the T cell receptor on cytotoxic T lymphocytes and the major histocompatibility complex class I molecules on antigen-presenting cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
LCMV gp33-41 acetate: A similar peptide with an acetate modification.
LCMV gp33-41 (TFA): A trifluoroacetic acid-modified version of the peptide.
Uniqueness
LCMV gp33-41 is unique due to its specific sequence derived from the lymphocytic choriomeningitis virus glycoprotein gp 33. This sequence allows it to be recognized by major histocompatibility complex class I H-2Db molecules, making it a valuable tool for studying immune responses and viral infections .
Eigenschaften
CAS-Nummer |
151705-84-9 |
|---|---|
Molekularformel |
C₄₈H₇₃N₁₁O₁₃S |
Molekulargewicht |
1044.22 |
Sequenz |
One Letter Code: KAVYNFATM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612541.png)

![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B612546.png)



![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)


